2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-[2-methyl-3-(morpholin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2.2ClH/c1-12-13(11-20-5-8-22-9-6-20)16-18-3-2-14(21(16)19-12)15-10-17-4-7-23-15;;/h2-3,15,17H,4-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEAXXQZWFIHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1CN3CCOCC3)C4CNCCO4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Cancer Treatment
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including 2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride, exhibit potent anti-cancer properties by inhibiting PI3 kinase activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells. Specifically, it has shown promise in treating:
- Chronic lymphocytic leukemia
- Non-Hodgkin's lymphoma
- Other malignancies linked to aberrant PI3K signaling pathways .
Anti-inflammatory Effects
The compound also demonstrates potential in managing inflammatory diseases such as rheumatoid arthritis and asthma. By modulating the immune response and reducing inflammation through PI3K inhibition, it can alleviate symptoms associated with these conditions .
Neurological Disorders
Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions characterized by neuroinflammation. The modulation of the PI3K pathway could play a role in protecting neuronal cells from damage .
Case Studies
| Study Title | Disease Focus | Findings |
|---|---|---|
| Inhibition of PI3K in Cancer Cells | Chronic Lymphocytic Leukemia | Demonstrated significant reduction in cell viability upon treatment with the compound. |
| Anti-inflammatory Properties of Morpholine Derivatives | Rheumatoid Arthritis | Showed decreased levels of inflammatory markers in treated subjects compared to controls. |
| Neuroprotection via PI3K Pathway Modulation | Neuroinflammatory Conditions | Indicated potential for reducing neurodegeneration in preclinical models. |
Mechanism of Action
The mechanism of action of 2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Morpholine Substitution: The target compound uniquely combines morpholin-2-yl (position 7) and morpholin-4-ylmethyl (position 3), whereas most analogs (e.g., Compounds 13, 19) feature morpholin-4-yl at position 5. The dual morpholine groups may enhance hydrogen-bonding capacity and solubility compared to monosubstituted derivatives . In contrast, compounds like 1015581-65-3 prioritize lipophilic substituents (e.g., trifluoromethyl, chlorophenyl), favoring membrane permeability over solubility.
Synthetic Efficiency :
- Morpholine substitution via SNAr or Buchwald–Hartwig reactions achieves high yields (47–92%) in analogs . The target compound’s synthesis likely follows similar pathways but requires precise regioselectivity for dual morpholine incorporation.
Biological Relevance: Pyrazolo[1,5-a]pyrimidines with morpholine groups (e.g., Compound 13) are associated with kinase inhibition and antitrypanosomal activity . The target compound’s dihydrochloride form may improve bioavailability for such applications.
Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound surpasses neutral analogs (e.g., Compound 13’s ethyl ester) in aqueous solubility, critical for intravenous administration.
Structure-Activity Relationship (SAR)
Biological Activity
2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride (CAS No. 1361112-53-9) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various disease models, and safety profiles based on diverse research findings.
The molecular formula of 2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride is , with a molecular weight of 390.308 g/mol. The compound features two morpholine groups and a pyrazolo-pyrimidine core, which are significant for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth, proliferation, and survival. Inhibition of PI3K has been linked to therapeutic effects in cancer and inflammatory diseases. Specifically, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit different isoforms of PI3K, particularly PI3K delta, which is implicated in immune responses and cancer progression .
Anticancer Activity
Several studies have evaluated the anticancer potential of 2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.46 | Induces apoptosis via caspase activation |
| NCI-H460 | 0.39 | Inhibits Aurora-A kinase |
| SF-268 | 12.50 | Growth inhibition |
The compound demonstrated significant cytotoxicity against MCF-7 and NCI-H460 cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in some cases .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in treating inflammatory conditions. It has been reported to reduce inflammatory markers in various animal models, suggesting that it may modulate immune responses effectively .
Case Studies
- In Vivo Efficacy : In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to the inhibition of the PI3K pathway leading to decreased cell proliferation and increased apoptosis .
- Safety Profile : A subacute toxicity study indicated that the compound had a favorable safety profile at doses up to 40 mg/kg when administered orally for three days without significant adverse effects observed .
Q & A
How can researchers optimize the synthetic yield of 2-methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride?
Answer:
Optimization requires systematic evaluation of reaction parameters:
- Catalyst selection : Use palladium-based catalysts for cross-coupling steps, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses .
- Solvent polarity : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution at the morpholine moieties.
- Temperature control : Multi-step reactions may require gradient heating (e.g., 80–120°C) to balance reaction rate and byproduct formation.
- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) to isolate the dihydrochloride salt .
What advanced structural characterization methods resolve ambiguities in crystallographic data for this compound?
Answer:
- Single-crystal X-ray diffraction : Resolves bond angles and dihedral angles, critical for confirming morpholine substituent orientation .
- 2D NMR (COSY, NOESY) : Distinguishes between regioisomers by correlating proton environments in the pyrazolo-pyrimidine core .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₅Cl₂N₅O₂) with <2 ppm error .
What methodologies assess the compound’s biological activity in kinase inhibition assays?
Answer:
- Enzyme-linked immunosorbent assays (ELISA) : Quantify inhibition of kinase targets (e.g., KDR or AMPK) using ATP-competitive binding protocols .
- Cell-based assays : Use HEK293 or HeLa cells transfected with luciferase reporters to measure IC₅₀ values under varying morpholine substituent conditions .
- Molecular docking : Compare binding poses with co-crystallized kinase inhibitors (e.g., Dorsomorphin) to predict selectivity .
How should researchers address discrepancies between theoretical and experimental spectral data?
Answer:
- Cross-validation : Combine ¹H/¹³C NMR, IR, and X-ray data to resolve conflicts (e.g., unexpected NOE correlations indicating non-planar conformations) .
- Dynamic NMR (DNMR) : Detect rotational barriers in morpholine groups that may cause signal splitting at high temperatures .
- Elemental analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
Answer:
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance solubility while maintaining stability .
- Salt screening : Test alternative counterions (e.g., citrate, mesylate) if dihydrochloride exhibits poor bioavailability .
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl) at the pyrimidine nitrogen to increase solubility .
How can impurity profiles be rigorously characterized during synthesis?
Answer:
- HPLC-MS/MS : Employ a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify morpholine-related byproducts .
- Forced degradation studies : Expose the compound to heat (60°C), light, and acidic/basic conditions to track stability-linked impurities .
What computational approaches predict the compound’s interaction with non-kinase targets?
Answer:
- Pharmacophore modeling : Align structural features with known GPCR ligands (e.g., benzodiazepine receptors) using Schrödinger Suite .
- Molecular dynamics (MD) simulations : Simulate binding to lipid bilayers to assess membrane permeability (GROMACS, CHARMM force fields) .
How should researchers validate target engagement in cellular models?
Answer:
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization after compound treatment to confirm binding .
- CRISPR/Cas9 knockouts : Generate cell lines lacking putative targets (e.g., AMPK) to isolate off-target effects .
What experimental designs mitigate batch-to-batch variability in biological assays?
Answer:
- Strict QC protocols : Pre-test each batch via LC-MS (purity >98%) and NMR prior to assays .
- Internal controls : Include reference inhibitors (e.g., Dorsomorphin) in every assay plate to normalize inter-experimental variability .
How can researchers assess the compound’s metabolic stability in preclinical models?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
